molecular formula C7H14N2 B168697 5-Methyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-59-6

5-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No. B168697
M. Wt: 126.2 g/mol
InChI Key: DLUDAUJQMXTXGQ-UHFFFAOYSA-N
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Description

5-Methyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .


Molecular Structure Analysis

The InChI code for 5-Methyloctahydropyrrolo[3,4-b]pyrrole is 1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 . This indicates the presence of 7 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

5-Methyloctahydropyrrolo[3,4-b]pyrrole has a density of 1.0±0.1 g/cm3, a boiling point of 169.6±8.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.6±3.0 kJ/mol, and it has a flash point of 62.7±9.4 °C . The compound has a molar refractivity of 37.3±0.3 cm3, and its polar surface area is 15 Å2 .

properties

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDAUJQMXTXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585551
Record name 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyloctahydropyrrolo[3,4-b]pyrrole

CAS RN

132414-59-6
Record name 5-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.3 g (47.6 mmol) of 2-benzyl-7-methyl-2,7-diazabicyclo[3.3.0]octane in 200 ml of ethanol are hydrogenated on 2.5 g of palladium/active carbon (10% Pd) at 100° C. and 100 bar. The catalyst is filtered off with suction, the filtrate is concentrated, and the residue is distilled.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyloctahydropyrrolo[3,4-b]pyrrole
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5-Methyloctahydropyrrolo[3,4-b]pyrrole
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
C Zhao, M Sun, YL Bennani, TR Miller… - Journal of medicinal …, 2009 - ACS Publications
A new histamine H 3 receptor (H 3 R) antagonist chemotype 1 was designed by combining key pharmacophoric elements from two different precursor structural series and then …
Number of citations: 11 pubs.acs.org

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